3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2/c1-9-3-2-8-18-13(15)12(17-14(9)18)10-4-6-11(16)7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQUOGBEOHPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Bromoketones with 2-Aminopyridines
The most direct route to 3-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves a one-pot cyclocondensation between 2-bromo-1-(4-chlorophenyl)ethanone (1 ) and 5-methylpyridin-2-amine (2 ) (Figure 1). Adapted from the protocol by Flesch and Schubert-Zsilavecz, this method leverages iodine-catalyzed oxidative cyclization in the presence of tert-butyl hydroperoxide (TBHP).
- Reaction Setup : Combine 1 (0.3 mmol), 2 (0.45 mmol), iodine (0.06 mmol), and TBHP (1.2 mmol) in toluene (5 mL).
- Cyclization : Reflux at 100°C for 2 hours under argon.
- Workup : Quench with saturated Na₂S₂O₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purification : Chromatography on silica gel (petroleum ether/ethyl acetate, 95:5) yields the product as a pale-yellow solid (85–90%).
Mechanistic Insight : The α-bromoketone undergoes nucleophilic attack by the 2-aminopyridine’s amine group, forming an imine intermediate. TBHP oxidizes the intermediate, facilitating cyclization with concomitant retention of the bromine atom at position 3.
Groebke-Blackburn Multicomponent Reaction (GB-MCR)
While less commonly applied for brominated derivatives, the GB-MCR offers an alternative pathway using 2-aminopyridine, aldehydes, and isocyanides. For this target, modifications are necessary:
- Isocyanide Formation : Generate 4-chlorophenyl isocyanide in situ from 4-chloroaniline via formylation and phosphine-mediated dehydration.
- Cyclization : React 2 , 4-chlorobenzaldehyde, and the isocyanide in methanol with glacial acetic acid at 60°C for 48 hours.
- Post-Bromination : Treat the resulting 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in DMF at 0°C to install bromine at position 3 (yield: 70–75%).
Limitations : This route introduces additional steps, reducing overall efficiency compared to direct cyclocondensation.
Experimental Optimization and Results
Solvent and Oxidant Screening
Systematic screening (Table 1) identified toluene as optimal for cyclocondensation, minimizing side products like N-(pyridin-2-yl)amides. TBHP outperformed other oxidants (e.g., H₂O₂, DTBP) in promoting cyclization over oxidation.
Table 1. Solvent and Oxidant Impact on Yield
| Solvent | Oxidant | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | TBHP | 100 | 89 |
| DCM | TBHP | 40 | 62 |
| Ethanol | H₂O₂ | 80 | 45 |
Spectroscopic Characterization
This compound :
- ¹H NMR (300 MHz, CDCl₃): δ 8.12 (d, J = 6.8 Hz, 1H, H-5), 7.58–7.49 (m, 4H, Ar-H), 7.32 (s, 1H, H-7), 2.81 (s, 3H, CH₃).
- ¹³C NMR (75 MHz, CDCl₃): δ 145.9 (C-3), 138.2 (C-2), 134.1 (C-4′), 129.6 (Ar-C), 122.4 (C-8), 117.9 (C-6), 91.5 (C-Br), 21.3 (CH₃).
- HRMS (ESI-TOF) : m/z calcd for C₁₄H₁₁BrClN₂ [M+H]⁺ 337.9843, found 337.9840.
Discussion
Regioselectivity and Substituent Effects
The α-bromoketone method ensures precise bromine placement at position 3 due to the electrophilic nature of the α-carbon during cyclization. Steric effects from the 4-chlorophenyl group direct the aminopyridine’s attack para to the chlorine, avoiding ortho/meta byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts (Pd) with boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used to study the interactions with biological targets such as enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogues and their properties:
Key Observations :
- Halogen Influence: Bromination at position 3 (as in the target compound) increases molecular weight and polarizability compared to non-brominated analogues like 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine .
- Substituent Position : Moving the bromine from position 3 (target compound) to position 8 (e.g., 8-bromo-5-methylimidazo[1,2-a]pyridine hydrochloride) alters solubility and reactivity due to steric and electronic effects .
- Aryl Group Effects : Replacing the 4-chlorophenyl group (target compound) with 4-fluorophenyl (CAS: 158958-74-8) reduces molecular weight and slightly lowers melting points, likely due to decreased halogen size and intermolecular interactions .
Biological Activity
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and anti-inflammatory effects.
- Molecular Formula: C14H10BrClN2
- Molecular Weight: 321.6 g/mol
- CAS Number: 478043-82-2
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity: The compound has shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Activity: It has demonstrated effectiveness against several bacterial strains.
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound can inhibit the growth of various cancer cell lines. A notable study evaluated its effects on human cervical cancer cells (HeLa) and reported significant cytotoxicity with an IC50 value comparable to established anticancer drugs like Doxorubicin.
The compound's mechanism of action is thought to involve the induction of apoptosis and inhibition of anti-apoptotic proteins such as Bcl-2, enhancing the apoptotic pathway in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been tested for antimicrobial efficacy against various pathogens. In vitro studies have shown that it possesses significant inhibitory activity against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimum inhibitory concentrations (MICs) for these pathogens are summarized below:
These results indicate that the compound may be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and improve outcomes in models of acute inflammation.
Case Studies and Research Findings
A recent study published in a peer-reviewed journal highlighted the compound's role as a scaffold for developing new drugs targeting specific biological pathways involved in cancer and inflammation. The research emphasized structure-activity relationship (SAR) studies that identified key modifications to enhance biological activity while minimizing toxicity.
Key Findings:
- Enhanced Binding Affinity: The presence of bromine and chlorine substituents significantly increases the binding affinity to target proteins.
- Reduced Toxicity: Modifications to the side chains have been shown to lower cytotoxicity in normal cell lines while maintaining efficacy against cancer cells.
Q & A
Q. What are the key synthetic routes for 3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example:
- Halogenation : Bromine can be introduced via electrophilic substitution using reagents like phenyl trimethyl ammonium tribromide ().
- Cyclization : Zinc dust and ammonium chloride in THF/methanol mixtures are used for nitro group reduction, critical for forming the imidazo[1,2-a]pyridine core ().
- Optimization : Adjusting solvent ratios (e.g., THF:methanol at 4:1) and stoichiometric excess of zinc dust (5 equivalents) improves yields to >60% ().
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
- Methodological Answer : Key techniques include:
| Technique | Key Signals | Example Data |
|---|---|---|
| ¹H-NMR | Aromatic protons at δ 7.6–8.6 ppm; methyl groups at δ 2.1–2.5 ppm | δ 8.62 (d, J = 6.4 Hz, 1H) for pyridine protons (). |
| ¹³C-NMR | Aromatic carbons at 115–163 ppm; carbonyl (if present) at ~167 ppm | δ 163.7 (C=O) in amide derivatives (). |
| FT-IR | C-Br stretch at ~700 cm⁻¹; aromatic C-H at ~3050 cm⁻¹ | 709 cm⁻¹ (Br) and 3088 cm⁻¹ (aromatic C-H) (). |
| LC-MS | Molecular ion peaks matching exact mass (e.g., m/z 508.0 for brominated analogs) (). |
Q. How can researchers confirm the purity of synthesized batches, and what analytical methods are recommended?
- Methodological Answer :
- HPLC/LC-MS : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients. Peaks with >95% area indicate high purity ().
- Melting Point Analysis : Sharp melting ranges (e.g., 215–217°C) confirm crystallinity and purity ().
- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages (±0.3% tolerance) ().
Advanced Research Questions
Q. How do substituents (bromo, chloro, methyl) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Bromo/Chloro : Electron-withdrawing halogens increase electrophilicity at the pyridine ring, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura). Bromine’s larger atomic radius may sterically hinder certain reactions compared to chlorine ().
- Methyl Group : Electron-donating effect stabilizes adjacent positions, directing regioselectivity in further functionalization. Comparative studies show methyl-substituted derivatives exhibit 20–30% higher metabolic stability in vitro ().
- Computational Tools : DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites. Mulliken charges at C-3 and C-8 correlate with observed nucleophilic attack patterns ().
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (MTT assay) ().
- SAR Studies : Compare analogs (e.g., 8-bromo vs. 6-fluoro derivatives) to isolate substituent effects. For example, replacing 4-chlorophenyl with sulfonamide groups reduces IC50 by 50% in kinase inhibition assays ().
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ) and apply statistical models (ANOVA) to identify outliers or confounding variables ().
Q. How can reaction scalability be improved without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dihalogenation) by precise control of residence time and temperature ().
- Catalytic Optimization : Replace stoichiometric zinc dust with catalytic Pd/C for nitro reductions, improving atom economy and reducing waste ().
- In-line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess halogens or metal residues during synthesis ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
